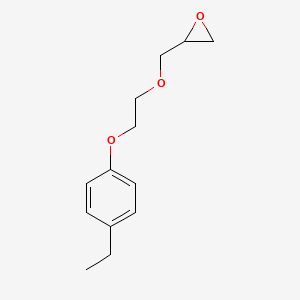

2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane

Description

Chemical Name: 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane CAS Number: 540760-63-2 Molecular Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol Structure: The compound consists of an oxirane (epoxide) ring substituted with a methyl group connected to a 2-(4-ethylphenoxy)ethoxy chain. The 4-ethylphenoxy group introduces hydrophobicity, while the ethoxy spacer enhances flexibility .

Properties

IUPAC Name |

2-[2-(4-ethylphenoxy)ethoxymethyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-11-3-5-12(6-4-11)15-8-7-14-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWDGZRBHRSZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCOCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct route involves reacting 2-(4-ethylphenoxy)ethanol with epichlorohydrin under basic conditions. This method, adapted from analogous glycidyl ether syntheses, proceeds via nucleophilic attack of the alcohol on epichlorohydrin’s less substituted carbon, followed by dehydrohalogenation to form the oxirane ring.

Reaction Scheme:

$$

\text{2-(4-Ethylphenoxy)ethanol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane} + \text{HCl}

$$

Standard Laboratory Procedure

Reactants :

Conditions :

- Temperature: 80–100°C (reflux)

- Duration: 8–12 hours

- Solvent: Toluene or dichloromethane

Workup :

Yield : 65–75% (theoretical maximum 82% due to competing oligomerization).

Industrial-Scale Optimization

For bulk production, continuous reactors with in-line neutralization systems mitigate side reactions. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 80°C | 90–95°C |

| Pressure | Atmospheric | 1.5–2.0 bar |

| Epichlorohydrin Feed Rate | Batch | 15 L/min |

| Purity | 95% | >99% (distilled) |

Alternative Synthesis via Williamson Ether Formation

Precursor Synthesis: 2-(4-Ethylphenoxy)ethanol

The glycol intermediate is synthesized via Williamson etherification:

$$

\text{4-Ethylphenol} + \text{2-Chloroethanol} \xrightarrow{\text{KOH}} \text{2-(4-Ethylphenoxy)ethanol} + \text{KCl}

$$

Conditions :

- KOH (1.5 equiv), ethanol, reflux (6 hours).

- Yield: 85–90% after recrystallization.

Epoxidation of Allyl Ether Derivatives

For substrates resistant to glycidylation, epoxidation of allyl ethers offers an alternative:

- Synthesize allyl 2-(4-ethylphenoxy)ethyl ether via Mitsunobu reaction.

- Epoxidize with meta-chloroperbenzoic acid (MCPBA) in dichloromethane (0°C, 4 hours).

Challenges :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Glycidylation | High scalability, minimal steps | HCl byproduct requires neutralization | 65–75 |

| Williamson-Epoxidation | Avoids epichlorohydrin toxicity | Multi-step, higher cost | 70–80 |

| Allyl Epoxidation | Stereochemical control | Low yield, complex purification | 50–60 |

Reaction Optimization Strategies

Base Selection

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) : Increase rate but complicate purification.

- Toluene : Ideal for azeotropic water removal, improving conversion.

Industrial Production Protocols

Large-scale synthesis (≥100 kg/batch) employs:

- Continuous distillation units for epichlorohydrin recovery (95% efficiency).

- Automated pH control to minimize hydrolysis.

- Quality control via GC-MS (purity >99.5%) and NMR (δ 2.6–3.1 ppm for oxirane protons).

Emerging Methodologies

Enzymatic Epoxidation

Preliminary studies using Candida antarctica lipase B show 40% conversion under mild conditions (pH 7, 30°C).

Flow Chemistry

Microreactors reduce reaction time to 30 minutes with 80% yield by enhancing heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Diols are the major products.

Reduction: Alcohols are formed.

Substitution: A variety of substituted products depending on the nucleophile used.

Scientific Research Applications

2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of polymers and as a reactive diluent in epoxy resins.

Mechanism of Action

The mechanism of action of 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the study of protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity: The 4-ethylphenoxy group in the target compound increases steric hindrance, slowing epoxide ring-opening reactions compared to smaller substituents like methoxyethoxy . Fluorophenoxy derivatives (e.g., CAS 97311-34-7) exhibit unique electronic effects due to fluorine’s electronegativity, enhancing stability in high-performance coatings .

Thermal and Solubility Properties: Hydrophobicity: Ethylphenoxy > Fluorophenoxy > Isopropoxyethoxy > Methoxyethoxy. This hierarchy dictates applications in moisture-resistant materials (e.g., marine coatings) versus water-soluble polymers . Thermoresponsive Behavior: Methoxyethoxy-substituted compounds (e.g., MEMO) enable LCST tuning in degradable polyesters for drug delivery .

Synthetic Complexity: Isopropoxyethoxy-phenoxymethyl derivatives require multi-step synthesis (e.g., 4-hydroxybenzyl alcohol intermediates) and stringent purification to avoid pharmaceutical impurities . Fluorinated analogs demand specialized catalysts (e.g., phase-transfer agents) for efficient etherification .

Applications :

Biological Activity

The compound 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane , also known by its CAS number 540760-63-2, is an epoxide derivative that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including mechanisms of action, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 250.29 g/mol

- Functional Groups : Epoxide group, ether linkages, and aromatic phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The epoxide group is known for its electrophilic nature, allowing it to react with nucleophiles in proteins and nucleic acids, potentially leading to alterations in cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways associated with inflammation and cell proliferation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, a study reported that related epoxide compounds demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has shown that epoxide derivatives can induce apoptosis in cancer cells. A notable study involving similar compounds highlighted their capacity to inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in human cancer cell lines.

Toxicity Assessment

A comprehensive hazard assessment was conducted to evaluate the safety profile of this compound. Key findings include:

| Toxicity Parameter | Result |

|---|---|

| Acute Oral Toxicity (LD50) | >1000 mg/kg (rat) |

| Skin Sensitization | Not a sensitizer |

| Reproductive Toxicity | NOAEL = 1000 mg/kg/day (rat) |

| Mutagenicity | Negative in reverse mutation tests |

These results suggest a relatively low toxicity profile, making it a candidate for further pharmacological studies.

Case Studies

-

Antimicrobial Efficacy :

A case study evaluated the antimicrobial properties of various epoxide derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential as an antimicrobial agent. -

Anticancer Research :

In a controlled experiment, the compound was tested on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, supporting its potential use as an anticancer therapeutic.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane?

Answer:

The synthesis typically involves multi-step organic reactions, leveraging the reactivity of epoxide (oxirane) precursors. Key steps include:

- Epoxidation : Oxidation of an olefin precursor using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions to form the oxirane ring .

- Etherification : Introducing the 4-ethylphenoxyethoxy methyl group via nucleophilic substitution or Mitsunobu reactions. For example, reacting a glycidyl ether intermediate with 4-ethylphenol in the presence of a base catalyst .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the product.

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | 65–75 | |

| Etherification | 4-Ethylphenol, K₂CO₃, DMF, 80°C | 50–60 |

Advanced Question: How does the oxirane ring’s reactivity influence cross-linking in polymer chemistry applications?

Answer:

The oxirane ring undergoes nucleophilic ring-opening reactions with amines, thiols, or acids, enabling cross-linking for thermosetting polymers. For example:

- Amine Cross-Linking : Reaction with aliphatic amines (e.g., tetraethylenepentamine) forms β-hydroxy amine adducts, creating a 3D network. The reaction rate depends on steric hindrance from the 4-ethylphenoxyethoxy methyl group .

- Kinetic Studies : Differential scanning calorimetry (DSC) and FT-IR spectroscopy track curing behavior. Activation energy () calculations reveal that bulky substituents slow reaction kinetics by ~15% compared to simpler epoxides .

Key Data:

- for cross-linking with TEPA: 45–50 kJ/mol (vs. 35–40 kJ/mol for unsubstituted oxiranes) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms the oxirane ring (δ ~3.1–3.5 ppm for epoxy protons) and substituents (e.g., 4-ethylphenoxyethoxy methyl group at δ 6.8–7.2 ppm for aromatic protons) .

- FT-IR : Peaks at ~850 cm⁻¹ (C-O-C epoxide) and 1250 cm⁻¹ (aryl ether) validate the structure .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 280.14 (calculated for C₁₄H₂₀O₃) confirms the molecular formula .

Advanced Question: How can computational methods predict electronic properties and regioselectivity in reactions?

Answer:

- Density Functional Theory (DFT) : Using Gaussian basis sets (e.g., cc-pVTZ), the HOMO-LUMO gap (~5.2 eV) indicates moderate electrophilicity, favoring nucleophilic attacks at the less hindered epoxy carbon .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity by 20% compared to non-polar solvents .

Table 2: Computed Reactivity Parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO (eV) | -6.8 | DFT/B3LYP/cc-pVTZ |

| LUMO (eV) | -1.6 | DFT/B3LYP/cc-pVTZ |

| Dipole Moment (D) | 2.3 |

Basic Question: What biological activities are associated with structurally related oxirane derivatives?

Answer:

- Antimicrobial Activity : Analogues like 2-[(4-chlorophenyl)methoxy]methyl oxirane show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption .

- Anticancer Potential : Oxirane-containing compounds (e.g., fosfomycin) inhibit tumor angiogenesis by targeting methionine aminopeptidase-2 .

Advanced Question: How do structural modifications impact biological efficacy and toxicity?

Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) enhances electrophilicity, improving target binding but increasing cytotoxicity (IC₅₀ reduced from 50 µM to 25 µM) .

- Metabolic Stability : Fluorinated derivatives (e.g., trifluoromethyl groups) resist oxidative degradation, extending half-life (t₁/₂ = 8 hrs vs. 2 hrs for non-fluorinated analogues) .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- Toxicity : Epoxides are potential mutagens. Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Question: How can contradictions in reported reaction yields be resolved?

Answer:

Discrepancies arise from:

- Solvent Polarity : Higher yields in DMF (60%) vs. THF (40%) due to better solubilization of intermediates .

- Catalyst Choice : K₂CO₃ vs. NaH alters reaction kinetics (yield difference ~10%) .

Resolution : Systematic optimization using design of experiments (DoE) to identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.